Ro60-0175
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Overview
Description
Ro60-0175 is a compound developed by Hoffmann–La Roche, known for its applications in scientific research. It acts as a potent and selective agonist for both the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C serotonin receptor subtypes, with good selectivity over the closely related 5-hydroxytryptamine 2A subtype, and little or no affinity at other receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro60-0175 involves the preparation of (S)-6-chloro-5-fluoro-1H-indole-2-propanamine. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving halogenation and substitution reactions.
Introduction of the Propanamine Side Chain: The propanamine side chain is introduced via a nucleophilic substitution reaction.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves large-scale adaptation of the laboratory methods with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ro60-0175 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can occur at the halogenated positions.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield dehalogenated products .
Scientific Research Applications
Ro60-0175 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Employed in research on serotonin receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like anxiety, depression, and substance abuse disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Mechanism of Action
Ro60-0175 exerts its effects by acting as an agonist at the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C serotonin receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. This action is mediated through the activation of G-protein coupled receptors, leading to downstream effects on cyclic adenosine monophosphate levels and protein kinase activation .
Comparison with Similar Compounds
Ro60-0175 is unique in its selectivity for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, with minimal affinity for the 5-hydroxytryptamine 2A receptor. Similar compounds include:
AL-34662: Another selective agonist for the 5-hydroxytryptamine 2C receptor.
AL-38022A: Known for its selectivity towards the 5-hydroxytryptamine 2C receptor.
Ro60-0213: A compound with similar receptor selectivity.
VER-3323: Another selective agonist for the 5-hydroxytryptamine 2C receptor
This compound stands out due to its high potency and selectivity, making it a valuable tool in research focused on serotonin receptor function and related therapeutic applications.
Properties
Molecular Formula |
C11H12ClFN2 |
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Molecular Weight |
226.68 g/mol |
IUPAC Name |
(2S)-1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3/t7-/m0/s1 |
InChI Key |
XJJZQXUGLLXTHO-ZETCQYMHSA-N |
SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Isomeric SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Canonical SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Synonyms |
2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine fumarate EP 655440-A EP-655440-A Ro 60-0175 Ro-60-0175 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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